molecular formula C15H18ClN3O B12916035 5-Chloro-3-(diethylamino)-6-methyl-1-phenylpyrazin-2(1H)-one CAS No. 139706-43-7

5-Chloro-3-(diethylamino)-6-methyl-1-phenylpyrazin-2(1H)-one

Cat. No.: B12916035
CAS No.: 139706-43-7
M. Wt: 291.77 g/mol
InChI Key: VQFNSHOYSZFPNN-UHFFFAOYSA-N
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Description

5-Chloro-3-(diethylamino)-6-methyl-1-phenylpyrazin-2(1H)-one is a chemical compound with a complex structure that includes a pyrazinone core substituted with chloro, diethylamino, methyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(diethylamino)-6-methyl-1-phenylpyrazin-2(1H)-one typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods allow for precise control of reaction parameters and can be optimized to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(diethylamino)-6-methyl-1-phenylpyrazin-2(1H)-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazinones .

Scientific Research Applications

5-Chloro-3-(diethylamino)-6-methyl-1-phenylpyrazin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-3-(diethylamino)-6-methyl-1-phenylpyrazin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-(diethylamino)-6-methyl-1-phenylpyrazin-2(1H)-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its diethylamino group, in particular, may enhance its solubility and interaction with biological targets compared to similar compounds .

Properties

CAS No.

139706-43-7

Molecular Formula

C15H18ClN3O

Molecular Weight

291.77 g/mol

IUPAC Name

5-chloro-3-(diethylamino)-6-methyl-1-phenylpyrazin-2-one

InChI

InChI=1S/C15H18ClN3O/c1-4-18(5-2)14-15(20)19(11(3)13(16)17-14)12-9-7-6-8-10-12/h6-10H,4-5H2,1-3H3

InChI Key

VQFNSHOYSZFPNN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=C(N(C1=O)C2=CC=CC=C2)C)Cl

Origin of Product

United States

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